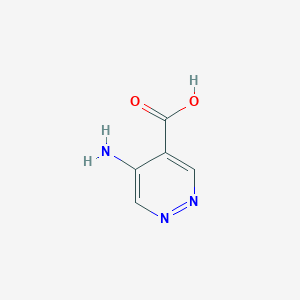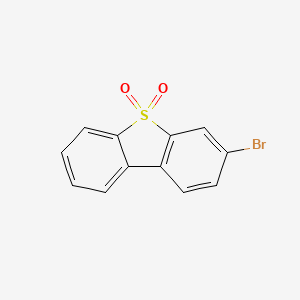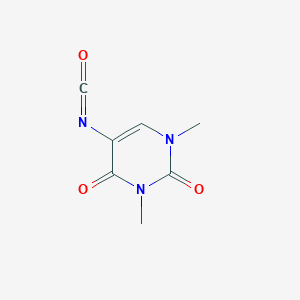
4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
A related compound has shown potent in vitro antipromastigote activity, suggesting a potential target in the lmptr1 pocket .
Mode of Action
It’s known that isocyanates, in general, can act as blocking agents . This suggests that 4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole might interact with its targets by blocking certain biochemical processes.
Result of Action
Related compounds have shown antipromastigote activity, suggesting potential antiparasitic effects .
Analyse Biochimique
Biochemical Properties
4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form covalent bonds with nucleophilic amino acid residues in proteins, such as lysine and cysteine. This interaction can lead to the modification of protein function and activity. Additionally, this compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways such as the MAPK and NF-κB pathways. This activation can result in changes in gene expression, promoting the expression of genes involved in inflammation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds covalently to the active sites of enzymes, leading to enzyme inhibition. This binding can result in the formation of stable enzyme-inhibitor complexes, preventing the enzymes from catalyzing their respective reactions. Additionally, the compound can interact with DNA, causing changes in gene expression by altering transcription factor binding and chromatin structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including sustained activation of stress-responsive signaling pathways and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. Toxicity studies have shown that high doses of the compound can lead to adverse effects such as liver and kidney damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, causing oxidative damage and disrupting normal cellular function. The compound can also affect metabolic flux by inhibiting key enzymes involved in metabolic pathways, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments. The compound can accumulate in specific tissues, such as the liver and kidneys, where it can exert its biological effects. Its distribution within the body can be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can induce mitochondrial dysfunction and oxidative stress. Alternatively, it may accumulate in the nucleus, where it can interact with DNA and transcription factors, leading to changes in gene expression .
Méthodes De Préparation
The synthesis of 4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole typically involves the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole with phosgene or other isocyanate precursors under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form urea and carbamate derivatives.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.
Polymerization Reactions: It can be used as a monomer in the production of polyurethanes.
Common reagents used in these reactions include amines, alcohols, and water. The major products formed from these reactions are urea, carbamate, and polyurethane derivatives .
Applications De Recherche Scientifique
4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole has several scientific research applications, including:
Comparaison Avec Des Composés Similaires
4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole can be compared with other isocyanate-containing compounds, such as:
Phenyl isocyanate: Similar in reactivity but lacks the pyrazole ring, making it less versatile in heterocyclic synthesis.
Methyl isocyanate: More volatile and toxic, with different industrial applications.
Toluene diisocyanate: Commonly used in polyurethane production but has a different structure and reactivity profile.
The uniqueness of this compound lies in its combination of the isocyanate group with the pyrazole ring, providing a versatile scaffold for further chemical modifications .
Propriétés
IUPAC Name |
4-isocyanato-3,5-dimethyl-1-phenylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-9-12(13-8-16)10(2)15(14-9)11-6-4-3-5-7-11/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFNCUNVKIOCAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619542 |
Source


|
| Record name | 4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637335-93-4 |
Source


|
| Record name | 4-Isocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














